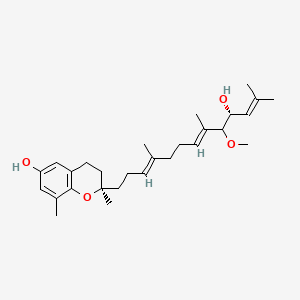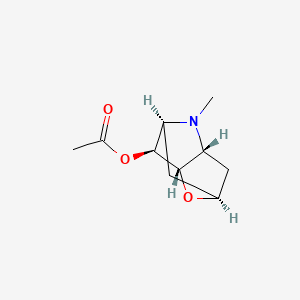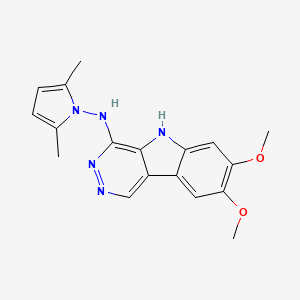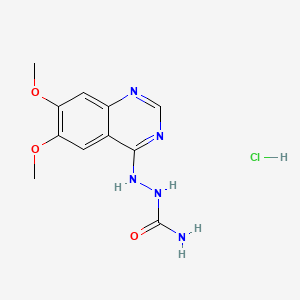
1-((1,1-Dimethylethyl)amino)-3-((2-methylcyclohexyl)oxy)-2-propanol maleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1,1-Dimethylethyl)amino)-3-((2-methylcyclohexyl)oxy)-2-propanol maleate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a tert-butylamino group and a methylcyclohexyl ether group attached to a propanol backbone. The maleate salt form enhances its solubility and stability, making it suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1,1-Dimethylethyl)amino)-3-((2-methylcyclohexyl)oxy)-2-propanol maleate typically involves multiple steps:
Formation of the tert-butylamino group: This step involves the reaction of tert-butylamine with an appropriate precursor to introduce the tert-butylamino group.
Introduction of the methylcyclohexyl ether group: This step involves the reaction of 2-methylcyclohexanol with an appropriate reagent to form the methylcyclohexyl ether group.
Coupling of the two intermediates: The tert-butylamino intermediate and the methylcyclohexyl ether intermediate are coupled under specific conditions to form the final product.
Formation of the maleate salt: The final product is reacted with maleic acid to form the maleate salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of solvents, reaction temperatures, and purification methods to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions
1-((1,1-Dimethylethyl)amino)-3-((2-methylcyclohexyl)oxy)-2-propanol maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.
科学的研究の応用
1-((1,1-Dimethylethyl)amino)-3-((2-methylcyclohexyl)oxy)-2-propanol maleate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
類似化合物との比較
Similar Compounds
1-((1,1-Dimethylethyl)amino)-2-propanol maleate: Lacks the methylcyclohexyl ether group.
3-((2-Methylcyclohexyl)oxy)-2-propanol maleate: Lacks the tert-butylamino group.
1-((1,1-Dimethylethyl)amino)-3-((2-ethylcyclohexyl)oxy)-2-propanol maleate: Contains an ethyl group instead of a methyl group on the cyclohexyl ring.
Uniqueness
1-((1,1-Dimethylethyl)amino)-3-((2-methylcyclohexyl)oxy)-2-propanol maleate is unique due to the presence of both the tert-butylamino group and the methylcyclohexyl ether group. This combination imparts specific chemical and biological properties, making it distinct from similar compounds.
特性
| 80768-74-7 | |
分子式 |
C18H33NO6 |
分子量 |
359.5 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;1-(tert-butylamino)-3-(2-methylcyclohexyl)oxypropan-2-ol |
InChI |
InChI=1S/C14H29NO2.C4H4O4/c1-11-7-5-6-8-13(11)17-10-12(16)9-15-14(2,3)4;5-3(6)1-2-4(7)8/h11-13,15-16H,5-10H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChIキー |
BYVNVNKFZKWRFW-WLHGVMLRSA-N |
異性体SMILES |
CC1CCCCC1OCC(CNC(C)(C)C)O.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
CC1CCCCC1OCC(CNC(C)(C)C)O.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![7-Oxa-3,20-diazadispiro[5.1.11.2]heneicosan-21-one, 2,2,4,4-tetramethyl-](/img/structure/B12778726.png)

![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-naphthalen-1-yl-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12778742.png)

![8-(4-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12778760.png)

